molecular formula C27H21ClFN3O2 B1674903 Lixivaptan CAS No. 168079-32-1

Lixivaptan

Cat. No. B1674903
M. Wt: 473.9 g/mol
InChI Key: UQSWTTDKNJDIRW-UHFFFAOYSA-N
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Description

Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist . It is being developed as an investigational drug by Palladio Biosciences, Inc., a subsidiary of Centessa Pharmaceuticals plc . As of December 2021, lixivaptan is in Phase III clinical development for the treatment of Autosomal dominant polycystic kidney disease (ADPKD), the most common form of polycystic kidney disease .


Molecular Structure Analysis

Lixivaptan has the IUPAC name N - [3-chloro-4- (6,11-dihydropyrrolo [2,1-c] [1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide . Its molecular formula is C27H21ClFN3O2 and it has a molar mass of 473.93 g·mol −1 .


Chemical Reactions Analysis

Lixivaptan is a vasopressin receptor antagonist with high V2 receptor affinity . It has been shown to prevent dDAVP-induced increase of cytosolic cAMP levels and AQP2 phosphorylation at ser-256 in MCD4 cells .


Physical And Chemical Properties Analysis

Lixivaptan has a molecular weight of 473.93 g/mol . It is soluble in DMSO at concentrations of ≥ 100 mg/mL . It should be stored at 4°C, protected from light, dry, and sealed .

Scientific Research Applications

Vasopressin Antagonism

Lixivaptan, a non-peptide, orally-active vasopressin antagonist, is under development for treating hyponatremia associated with conditions like heart failure, liver cirrhosis, and nephrotic syndrome. Its mechanism involves selectively preventing vasopressin-dependent water resorption, increasing water excretion while minimizing electrolyte loss. This selectivity is towards the human V2 versus V1 receptors (Martínez‐Castelao, 2001).

Application in Hyponatremia and Heart Failure

Lixivaptan has shown efficacy in treating hyponatremia, a condition characterized by low sodium levels in the blood. It was evaluated in Phase III clinical trials, specifically for euvolemic and hypervolemic hyponatremia and heart failure. These trials confirmed its efficacy in raising serum sodium levels, though concerns about its safety in decompensated heart failure were noted (Zmily, Alani & Ghali, 2013).

Treatment of Hyponatremia in Various Settings

In both inpatient and outpatient settings, lixivaptan was found to be effective and safe for treating hyponatremia. Phase III trials, namely LIBRA and HARMONY, indicated its efficacy and tolerability (Allison, 2012).

Role in Polycystic Kidney Disease

A study on PCK rats, a model for polycystic kidney disease (PKD), showed that lixivaptan could potentially be useful in treating autosomal dominant polycystic kidney disease (ADPKD). Lixivaptan treatment resulted in reductions in kidney weight/body weight, kidney cystic score, kidney cAMP levels, and plasma creatinine, indicating preserved renal function (Wang et al., 2019).

Effect on Aquaporin-2 Function

Lixivaptan's impact on vasopressin-cAMP/PKA signaling was investigated, revealing its potential as a therapy for disorders characterized by high plasma vasopressin concentrations and water retention. This involves its effect on aquaporin-2 (AQP2), a critical water channel inthe renal collecting duct cells. Lixivaptan prevented vasopressin-induced increases in cytosolic cAMP levels and AQP2 phosphorylation, thereby influencing osmotic water permeability (Di Mise et al., 2019).

Pharmacokinetics and Synthesis

Studies have also focused on the pharmacokinetics of lixivaptan, including the development and validation of methods for its determination in biological samples. For instance, a study developed a sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (ESI-MS/MS) method for determining lixivaptan in mouse plasma, facilitating pharmacokinetic studies (Kadi et al., 2017). Another study detailed the synthesis process of lixivaptan, starting from 2-chloro-4-nitrobenzoic acid (Dashua, 2013).

Clinical Efficacy in Heart Failure

The aquaretic effect of lixivaptan in patients with chronic heart failure has been examined, showing potential therapeutic benefits. In a study involving heart failure patients, lixivaptan led to significant increases in urine volume and solute-free water excretion, suggesting its promise as a treatment option (Abraham et al., 2006).

Safety And Hazards

Lixivaptan has been shown to safely and effectively correct serum sodium concentrations in hospitalized patients with euvolemic hyponatremia . The overall rate of adverse events with lixivaptan was similar to that of placebo, and most adverse events observed in the lixivaptan group were well tolerated .

Future Directions

As of February 2022, Centessa Pharmaceuticals has started dosing of the first subject in its pivotal Phase 3 clinical trial (“ACTION Study”) evaluating lixivaptan as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (“ADPKD”) . The trial is expected to enroll approximately 1,350 subjects across more than 200 sites in over 20 countries . The Company anticipates completing enrollment in the second half of 2023 and, if results are supportive, plans to submit a New Drug Application (“NDA”) after completion of the one-year double-blind portion of the study .

properties

IUPAC Name

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHTXRNHTVLQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168472
Record name Lixivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lixivaptan

CAS RN

168079-32-1
Record name Lixivaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168079-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lixivaptan [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lixivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lixivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIXIVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.84 g of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine in 25 ml of methylene chloride is added 1.30 g of N,N-diisopropylethylamine. While cooling in an ice bath, a solution of 3.45 g of [4-[(2-methyl-5-fluorobenzoyl)amino]-2-chlorobenzoyl chloride in 50 ml of methylene chloride is added. The reaction mixture becomes homogeneous after 5 minutes and is stirred at room temperature for 18 hours. Water is added and the separated organic layer washed with saturated sodium bicarbonate, dried with Na2SO4 and passed through a short pad of hydrous magnesium silicate. The methylene chloride is removed in vacuo to give 4.60 g of the desired product as a glass. A sample is crystallized from ethyl acetate to give crystalline solid, m.p. 191°-195° C.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
WT Abraham, AA Shamshirsaz, K McFann… - Journal of the American …, 2006 - jacc.org
Objectives : The purpose of this study was to examine the renal effects of a V2 receptor arginine vasopressin (AVP) antagonist in heart failure. Background : Arginine vasopressin has …
Number of citations: 165 www.jacc.org
WT Abraham, G Decaux, RC Josiassen, Y Yagil… - Kidney international, 2012 - Elsevier
… ) with lixivaptan treatment. A significantly greater proportion of patients that received lixivaptan achieved normal … Overall, lixivaptan was considered safe and well-tolerated. Thus, oral …
Number of citations: 37 www.sciencedirect.com
BT Bowman, MH Rosner - Core evidence, 2013 - Taylor & Francis
… were not significantly different between placebo and lixivaptan groups, but there was statistically significant improvement in scores within the lixivaptan groups from trial beginning to end…
Number of citations: 24 www.tandfonline.com
A Di Mise, M Venneri, M Ranieri, M Centrone… - International Journal of …, 2019 - mdpi.com
… In this study, we report the first in vitro demonstration of the central role of AQP2 blockade in the aquaretic effect of lixivaptan. We provide evidence that lixivaptan prevents AQP2 …
Number of citations: 19 www.mdpi.com
E Ku, N Nobakht, VM Campese - Expert opinion on investigational …, 2009 - Taylor & Francis
… Lixivaptan is a … lixivaptan is efficacious in the correction of hyponatremia in SIADH, heart failure and liver cirrhosis with ascites, and few adverse effects have been noted. Thus, lixivaptan …
Number of citations: 19 www.tandfonline.com
G Liamis, TD Filippatos, MS Elisaf - Expert review of clinical …, 2014 - Taylor & Francis
… lixivaptan, in the treatment of patients with euvolemic or hypervolemic hyponatremia. Lixivaptan … whether the beneficial effect of lixivaptan on serum sodium concentration translates into …
Number of citations: 18 www.tandfonline.com
WT Abraham, J Hensen, PA Gross, DG Bichet… - Kidney international, 2012 - Elsevier
… study assessed the effect of lixivaptan on serum sodium concentrations … and 54 received 50 mg lixivaptan once daily and were then … Lixivaptan significantly increased the serum sodium …
Number of citations: 32 www.sciencedirect.com
JK Ghali, C Orlandi, WT Abraham… - European journal of …, 2012 - Wiley Online Library
… Vasopressin receptor antagonists such as lixivaptan may provide effective volume unloading. This study assessed weight loss after 1 day and 8 weeks of treatment with lixivaptan in …
Number of citations: 26 onlinelibrary.wiley.com
S Daifallah, HD Zmily, AH Alqwasmi, H Zayed… - Drugs of the …, 2011 - access.portico.org
… In an initial study published in 1998, lixivaptan inhibited the binding of AVP to native V2 … of lixivaptan, while the maximum binding remained unchanged, suggesting that lixivaptan …
Number of citations: 2 access.portico.org
E Dahl, LL Gluud, N Kimer… - Alimentary pharmacology & …, 2012 - Wiley Online Library
… The searches in Pubmed were performed using the terms vaptans OR tolvaptan OR satavaptan OR lixivaptan OR conivaptan OR mozavaptan OR nonpeptide arginine vasopressin …
Number of citations: 107 onlinelibrary.wiley.com

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